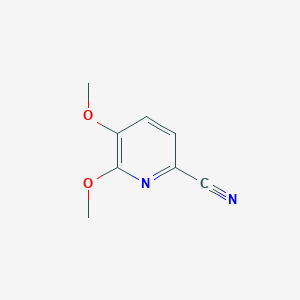
4-Acetoxy-3,5-dimethoxystyrene
Overview
Description
4-Acetoxy-3,5-dimethoxystyrene is a chemical compound with the molecular formula C12H14O4 . It is an acetylated derivative of styrene and can be used in the synthesis of phenolic compounds . It is also used for industrial and scientific research .
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-3,5-dimethoxystyrene is characterized by a molecular weight of 222.24 and an exact mass of 222.08920892 . It has 4 hydrogen bond acceptors and 5 rotatable bonds .Scientific Research Applications
Hydrogen Bonding Studies
4-Acetoxy-3,5-dimethoxystyrene (PADMS) and its related derivatives have been used in studies on hydrogen bonding . The effects of hydrogen bonding on the glass transition temperature (Tg) and heat capacity (Cp) of these polymers were studied by differential scanning calorimetry (DSC) . The glass transition temperatures of partially hydrolyzed PADMS initially increased with the degree of hydrolysis and then decreased with increasing hydrolysis .
Thermal Analysis
Thermal analysis of water sorbed on the polymers showed that the bound water content of PHDMS was larger than that of P p HS and PHMS . Taking the bound water content as an indication of the hydrogen bonds of each polymer, it was ascertained that the molecular motion related to hydrogen bonding was affected by the chemical structure of each polymer .
Synthesis of Derivatives
4-Acetoxy-3,5-dimethoxystyrene is used in the synthesis of its hydroxyl and methoxyl derivatives . These derivatives have been found to be biodegradable and have some advantageous mechanical properties, especially high strength compared with that of polystyrene .
Biodegradability Studies
The biodegradability of 4-Acetoxy-3,5-dimethoxystyrene and its derivatives has been studied . These styrene derivatives have been found to be biodegradable .
Mechanical Properties Analysis
The mechanical properties of 4-Acetoxy-3,5-dimethoxystyrene and its derivatives have been analyzed . These styrene derivatives have been found to have high strength compared with that of polystyrene .
Phase Transition Studies
The phase transition temperature of 4-Acetoxy-3,5-dimethoxystyrene and its derivatives has been studied . The glass transition temperatures (Tg) of these styrene derivatives are ca. 20 to 80K higher than that of polystyrene .
Safety And Hazards
The safety data sheet for 4-Acetoxy-3,5-dimethoxystyrene suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
(4-ethenyl-2,6-dimethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5-9-6-10(14-3)12(16-8(2)13)11(7-9)15-4/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUNWMOLOQVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679899 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3,5-dimethoxystyrene | |
CAS RN |
46501-14-8 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)


![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)

![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)


